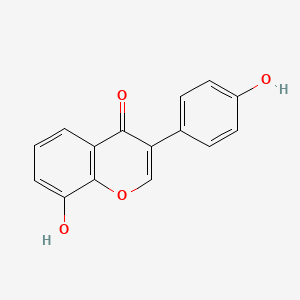
8,4'-Dihydroxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phytoestrogen found in various plants, particularly soybeans. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . 8,4’-Dihydroxyisoflavone, in particular, has garnered attention for its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,4’-Dihydroxyisoflavone typically involves the hydroxylation of daidzein, another isoflavone. One common method is the microbial transformation of daidzein using specific bacterial strains such as Bacillus subtilis . This process involves the biotransformation of daidzein into 8,4’-Dihydroxyisoflavone through hydroxylation reactions.
Industrial Production Methods: Industrial production of 8,4’-Dihydroxyisoflavone can be achieved through microbial fermentation and whole-cell biotransformation. These methods utilize microorganisms to convert daidzein into 8,4’-Dihydroxyisoflavone under controlled conditions . This approach is advantageous due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions: 8,4’-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 8,4’-Dihydroxyisoflavone.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 8,4’-Dihydroxyisoflavone, which exhibit enhanced biological activities .
Scientific Research Applications
8,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: The compound is used to study its effects on cellular processes and gene expression.
Industry: It is utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 8,4’-Dihydroxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, to exert its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Daidzein (4’,7-Dihydroxyisoflavone): A precursor to 8,4’-Dihydroxyisoflavone with similar biological activities.
Genistein (4’,5,7-Trihydroxyisoflavone): Another isoflavone with potent antioxidant and anticancer properties.
Glycitein (4’,7-Dihydroxy-6-methoxyisoflavone): Known for its estrogenic activity and health benefits.
Uniqueness: 8,4’-Dihydroxyisoflavone stands out due to its specific hydroxylation pattern, which enhances its antioxidant and anti-inflammatory properties compared to other isoflavones .
Biological Activity
8,4'-Dihydroxyisoflavone is a naturally occurring isoflavonoid, primarily derived from various plant sources, including soybeans. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Pharmacological Applications
- Cardiovascular Health :
- Cancer Prevention :
Data Table: Biological Activities of this compound
Neuroprotective Effects in Parkinson’s Disease Models
A study investigated the effects of 7,8,4'-trihydroxyisoflavone (a metabolite closely related to this compound) on neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y neuroblastoma cells. The findings demonstrated that pretreatment with this compound significantly reduced cell death and lactate dehydrogenase (LDH) release. Additionally, it increased levels of SOD and CAT while decreasing malondialdehyde (MDA), indicating its protective role against oxidative stress .
Antioxidant and Anti-inflammatory Activities
In another study focusing on inflammatory responses in BV-2 microglial cells stimulated by lipopolysaccharide (LPS), 7,8,4'-trihydroxyisoflavone exhibited significant anti-neuroinflammatory activity. The compound effectively reduced the production of pro-inflammatory cytokines and modulated key signaling pathways involved in inflammation .
Properties
CAS No. |
118024-87-6 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H |
InChI Key |
GHZIEKMHELHOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















